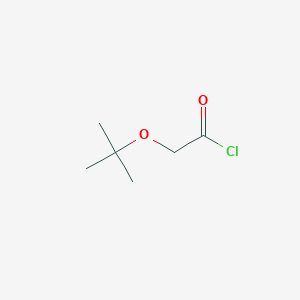
(1,1-Dimethylethoxy)acetyl chloride
説明
Synthesis Analysis
For detailed synthetic procedures, refer to the Organic Syntheses Procedure .
Molecular Structure Analysis
The (1,1-Dimethylethoxy)acetyl chloride molecule consists of 19 bonds, including 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 acyl halogenide (aliphatic), and 1 ether (aliphatic) .
科学的研究の応用
(1,1-Dimethylethoxy)acetyl chloride has been used in a wide range of scientific research applications, including drug delivery, gene expression, enzyme inhibition, and protein engineering. This compound has also been used to study the mechanism of action of certain biochemical and physiological processes, such as the metabolism of fatty acids and the production of hormones. In addition, this compound has been used to study the structure and function of proteins, as well as the structure and function of enzymes.
作用機序
Target of Action
The primary targets of 2-(tert-butoxy)acetyl chloride are acid halides . Acid halides are a class of organic compounds that contain a halogen atom bonded to a carbonyl group . They play a crucial role in various chemical transformations .
Mode of Action
2-(tert-butoxy)acetyl chloride, being an acid halide, can undergo nucleophilic acyl substitution reactions . In these reactions, a nucleophile, such as water, an alcohol, or an amine, attacks the carbonyl carbon of the acid halide, leading to the substitution of the halide ion .
Biochemical Pathways
The biochemical pathways affected by 2-(tert-butoxy)acetyl chloride involve the conversion of carboxylic acids to acid halides . This compound can also participate in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
The result of the action of 2-(tert-butoxy)acetyl chloride is the formation of new compounds through nucleophilic acyl substitution reactions . For example, it can react with water to form a carboxylic acid, with an alcohol to form an ester, or with an amine to form an amide .
Action Environment
The action, efficacy, and stability of 2-(tert-butoxy)acetyl chloride can be influenced by various environmental factors. These include the presence of nucleophiles, the pH of the environment, and the temperature. Acid halides are typically reactive and can be hydrolyzed in the presence of water .
実験室実験の利点と制限
(1,1-Dimethylethoxy)acetyl chloride has several advantages for use in laboratory experiments. For example, it is a relatively inexpensive reagent, and it is also easy to synthesize. In addition, this compound is highly volatile, which makes it easy to purify and store. However, this compound is also highly reactive, which can make it difficult to work with in certain experiments.
将来の方向性
(1,1-Dimethylethoxy)acetyl chloride has many potential future applications in scientific research, as it can be used to study the structure and function of proteins, as well as the structure and function of enzymes. In addition, this compound can be used to study the mechanism of action of certain biochemical and physiological processes. Furthermore, this compound can be used to modify the structure of DNA and RNA, as well as the side chains of amino acids. Finally, this compound can be used to develop new drugs and drug delivery systems.
特性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-6(2,3)9-4-5(7)8/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDROWVNDBINEAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78826-46-7 | |
| Record name | 2-(tert-butoxy)acetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


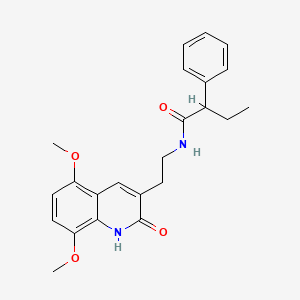
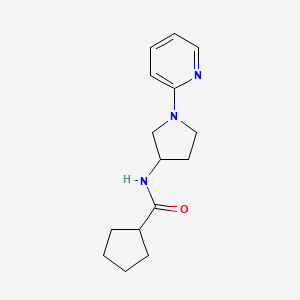
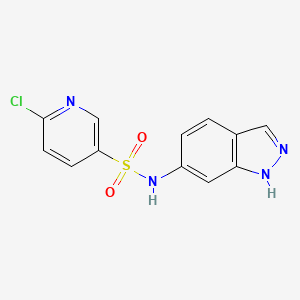
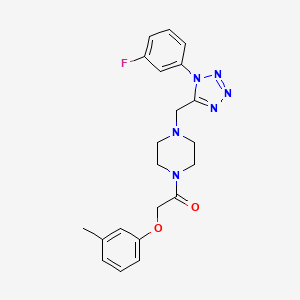
![4-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2909573.png)
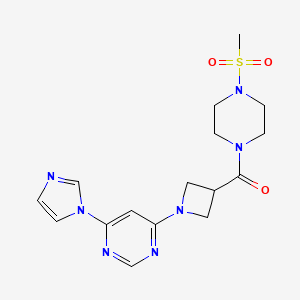
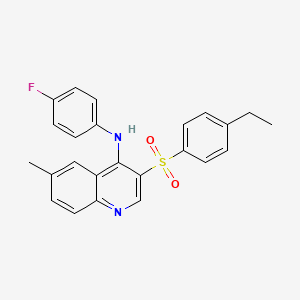
![2-(4-benzhydrylpiperazino)-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide](/img/structure/B2909576.png)
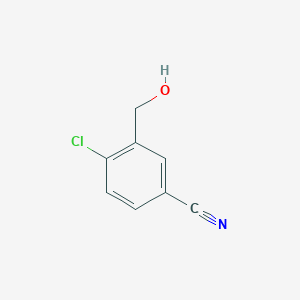
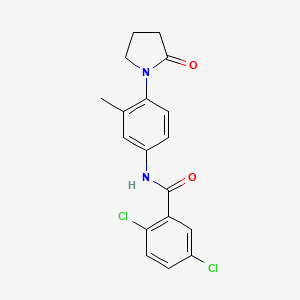
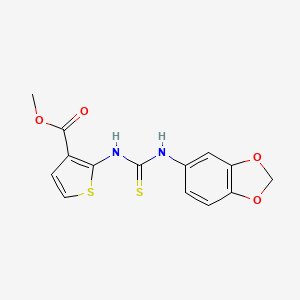
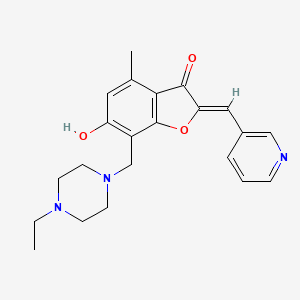
![N-[3,5-Dimethyl-1-(2-methylphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2909585.png)
![{5-[(4-benzhydrylpiperazino)methyl]-1-methyl-1H-pyrrol-3-yl}(phenyl)methanone](/img/structure/B2909587.png)